molecular formula C9H10O3 B1293844 4-(2-Hydroxyethoxy)benzaldehyde CAS No. 22042-73-5

4-(2-Hydroxyethoxy)benzaldehyde

Cat. No. B1293844
CAS RN: 22042-73-5
M. Wt: 166.17 g/mol
InChI Key: VCDGTEZSUNFOKA-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)benzaldehyde is a compound that is structurally related to various benzaldehydes and hydroxybenzaldehydes, which have been studied for their chemical properties and reactivity. While the specific compound 4-(2-Hydroxyethoxy)benzaldehyde is not directly mentioned in the provided papers, insights can be drawn from related research on compounds such as 4-hydroxybenzaldehyde and its derivatives. These compounds are known for their involvement in biological systems and their potential for forming various chemical products through synthetic routes .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include protection of hydroxyl groups, condensation reactions, and the use of reagents like Vilsmeier reagents or arylmagnesium bromides . For example, 4-hydroxybenzaldehyde derivatives can be synthesized through the protection of phenol hydroxyl groups, followed by reactions such as Vilsmeier-Haack formylation and subsequent deprotection steps . Additionally, the synthesis of azo-benzoic acids from 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes demonstrates the versatility of hydroxybenzaldehydes as precursors for more complex molecules .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be characterized using techniques such as NMR, UV-VIS, and IR spectroscopy, as well as X-ray crystallography . For instance, the structure of 4-hydroxy-benzaldehyd-thiosemicarbazide was elucidated using single-crystal X-ray diffraction, revealing a triclinic space group and the presence of intermolecular hydrogen bonding . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo a variety of chemical reactions, including condensation with primary amines to form benzoxazines , Diels-Alder reactions to produce α-(hydroxymethyl)benzaldehydes , and reactions with thiosemicarbazide to form Schiff bases . The reactivity of these compounds is often influenced by the presence of electron-donating or electron-withdrawing groups, as well as the solvent and pH conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups and molecular structure. For example, the presence of hydroxyl groups can lead to the formation of intramolecular hydrogen bonds, which can affect the compound's melting point, solubility, and emissive properties . The regioselective protection of hydroxyl groups can also be used to modify the reactivity and stability of these compounds .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

4-(2-Hydroxyethoxy)benzaldehyde has been explored in the context of chemical synthesis and structural analysis. Lucchesini et al. (1995) studied the acid-catalyzed acetalization of 2,6-bis(2-hydroxyethoxy)benzaldehyde, leading to the formation of new 2,3-dihydro-5H-1,4-benzodioxepin derivatives and a fourteen-membered tetraoxgenated macrocycle (Lucchesini et al., 1995). Additionally, Burkhart and Ritter (2015) synthesized monomers containing benzaldehyde units, including 4-(2-hydroxyethoxy)benzaldehyde, by esterification, and utilized them in free-radical copolymerization (Burkhart & Ritter, 2015).

Photocatalytic Oxidation

Research by Marotta et al. (2011) focused on the selective oxidation of benzyl alcohol to benzaldehyde in an aqueous solution under acidic conditions using a photocatalytic system. This study is significant for understanding the oxidation processes related to benzaldehyde derivatives (Marotta et al., 2011).

Organic Synthesis and Catalysis

The compound has been used in organic synthesis and catalysis. For instance, Swayze (1997) investigated the use of benzaldehyde derivatives, including 4-hydroxybenzaldehyde, as linkers for solid-phase organic synthesis, showcasing its versatility in organic chemistry applications (Swayze, 1997).

Polymer Chemistry

The work by Ishida et al. (2010) highlighted the use of 4-(alkoxysilyl)benzaldehyde, derived from 4-(2-hydroxyethoxy)benzaldehyde, in the synthesis and properties of tetrakis[4-(alkoxysilyl)phenyl]porphyrins, indicating its importance in polymer chemistry (Ishida et al., 2010).

Safety And Hazards

4-(2-Hydroxyethoxy)benzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

4-(2-hydroxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDGTEZSUNFOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066755
Record name Benzaldehyde, 4-(2-hydroxyethoxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethoxy)benzaldehyde

CAS RN

22042-73-5
Record name 4-(2-Hydroxyethoxy)benzaldehyde
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Record name Benzaldehyde, 4-(2-hydroxyethoxy)-
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Record name Benzaldehyde, 4-(2-hydroxyethoxy)-
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Record name Benzaldehyde, 4-(2-hydroxyethoxy)-
Source EPA DSSTox
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Record name 4-(2-Hydroxyethoxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

2-Bromoethanol (5.8 mL) and potassium carbonate (11.3 g) were successively added to a solution of 4-hydroxybenzaldehyde (5.0 g) in MeCN (100 mL). The resulting mixture was stirred and heated at reflux for 3 days under argon. The reaction mixture was cooled to RT and partitioned between EtOAc (100 mL) and 1M aqueous NaOH solution (100 mL). The organic layer was washed with brine (100 mL). The aqueous layers were combined and extracted with EtOAc (50 mL). The organic layers were combined, dried over sodium sulphate, filtered and evaporated in vacuo to give the subtitled compound as a yellow oil. Yield 6.4 g.
Quantity
5.8 mL
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11.3 g
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5 g
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100 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxybenzaldehyde (366 mg, 3 mmol) in anhydrous DMF (7 ml), under nitrogen atmosphere, K2CO3 (829 mg, 6 mmol), and, after 10 minutes, bromoethanol (450 mg, 3.6 mmol) were added. The mixture was heated to reflux for 3 hours, then water was added and the product was extracted with CH2Cl2. The organic layers were washed with water and with NaCl saturated solution, dried with Na2SO4. After evaporation of the solvent, the crude product was purified by chromatography on silica gel (Petroleum ether/Ethyl acetate 2/1); 400 mg (yield 80%) of pure product of the title were obtained.
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366 mg
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829 mg
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7 mL
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450 mg
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Yield
80%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

Ueno et al. (U.S. Pat. No. 6,340,759) also describe a two-step procedure for preparing p-(2-hydroxyethoxy)styrene starting with p-hydroxybenzaldehyde. In the first step, p-(2-hydroxyethoxy)benzaldehyde is formed by reacting p-hydroxybenzaldehyde, sodium hydride, and (2-bromoethoxy)-tert-butyldimethylsilane. In the second step, p-(2-hydroxyethoxy)styrene is formed by reacting the isolated p-(2-hydroxyethoxy)benzaldehyde with (ethyl)triphenylphosphonium bromide in the presence of sodium hydride.
Name
p-(2-hydroxyethoxy)styrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
W Yi, R Cao, W Peng, H Wen, Q Yan, B Zhou… - European journal of …, 2010 - Elsevier
A series of novel 4-hydroxybenzaldehyde derivatives were synthesized and their inhibitory effects on the diphenolase activity of mushroom tyrosinase were investigated. Most of target …
Number of citations: 104 www.sciencedirect.com
LY Tan, N Chanthaset, A Fadlan, H Ajiro - Reactive and Functional …, 2023 - Elsevier
Antimicrobial biocompatible polymers have highly desirable materials in medical technology to prevent any healthcare-associated infections from the in-dwelling on medical device that …
Number of citations: 0 www.sciencedirect.com
R Chen, L Wang - Rsc Advances, 2015 - pubs.rsc.org
An amphiphilic hyperbranched polymer containing large amounts of pH sensitive bonds was synthesized by our group. The hydrophobic chains are hyperbranched polyacetals (HBPAs…
Number of citations: 7 pubs.rsc.org
HP Ma, LL Jing, L He, PC Fan, ZP Jia - … Crystallographica Section E …, 2012 - scripts.iucr.org
In the title compound, C15H21N2O5, the imidazoline ring displays a twisted conformation. The mean plane of the imidazoline ring makes a dihedral angle of 22.55 (5) with the benzene …
Number of citations: 11 scripts.iucr.org
A Burkhart, H Ritter - Polymer International, 2015 - Wiley Online Library
Monomers containing benzaldehyde units were synthesized by esterification of 4‐hydroxybenzaldehyde and 4‐(2‐hydroxyethoxy)benzaldehyde with methacryloyl chloride. These …
Number of citations: 3 onlinelibrary.wiley.com
J Zhou, Y Nishimura, A Takasu, Y Inai, T Hirabayashi - Polymer journal, 2004 - nature.com
Poly (ε-caprolactone)-block-poly (vinyl alcohol)(PCL-b-PVA) copolymers were prepared by using a bifunctional initiator 4-(2-hydroxyethoxy)-benzaldehyde (4-HEBA), which could …
Number of citations: 13 www.nature.com
J Zhou, A Takasu, Y Inai, T Hirabayashi - Polymer journal, 2004 - nature.com
Synthesis of a new block copolymer, Poly (ε-caprolactone)-block-Poly (vinyloxytriethylsilane)(PCL-b-PVOTES) was examined by using a bifunctional initiator 4-(2-Hydroxyethoxy) …
Number of citations: 18 www.nature.com
R Hu, M Lei, H Wei, Y Wang - Chinese Journal of Chemistry, 2009 - Wiley Online Library
In ionic liquid 1‐butyl‐3‐methylimidazolium hexafluorophosphate ([bmim][PF 6 ])‐H 2 O, a highly chemoselective oxidation of benzylic alcohols in the presence of aliphatic ones to the …
Number of citations: 9 onlinelibrary.wiley.com
SW Lee, T Chang, M Ree - Macromolecular rapid …, 2001 - Wiley Online Library
An aromatic polyimide bearing photoreactive 4‐(2‐(4‐oxyethylenyloxyphenyl)vinyl)pyridine side groups was synthesized and characterized. The polymer is stable up to 300C and …
Number of citations: 43 onlinelibrary.wiley.com
G Ma, D Li, J Wang, X Zhang… - Australian Journal of …, 2013 - CSIRO Publishing
A biodegradable amphiphilic block copolymer of methoxy poly(ethylene glycol)-block-poly(ϵ-caprolactone) bearing pendant aldehyde groups was synthesised by a combination of ring-…
Number of citations: 8 www.publish.csiro.au

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